5-(Boc-amino)-1-(2-pyridyl)imidazole
Description
5-(Boc-amino)-1-(2-pyridyl)imidazole is a specialized imidazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a 2-pyridyl substituent at the 1-position. This compound is of significant interest in medicinal and synthetic chemistry due to the imidazole core’s versatility in forming hydrogen bonds and coordinating with metals, as well as the Boc group’s role in protecting amines during multi-step syntheses .
Properties
CAS No. |
2006276-86-2 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-(3-pyridin-2-ylimidazol-4-yl)carbamate |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)16-11-8-14-9-17(11)10-6-4-5-7-15-10/h4-9H,1-3H3,(H,16,18) |
InChI Key |
YRHMSIZHMONCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Pyrroloimidazole Derivatives (14c and 14f)
- Structure: Compounds 14c and 14f (–2) are pyrrolo[1,2-c]imidazole derivatives with amino and aryl substituents. Unlike the target compound, they feature fused pyrrole-imidazole rings and lack pyridyl or Boc groups.
- Properties :
- Key Difference : The fused-ring system in 14c/14f enhances rigidity and π-conjugation compared to the simpler imidazole scaffold of the target compound.
B. 5-Amino-1-(Substituted Benzyl)-4-cyanoformimidoyl Imidazole ()
- Structure: Features a cyanoformimidoyl group and benzyl substituents. Synthesized via reactions with malononitrile, highlighting the imidazole core’s reactivity .
- Comparison : The absence of a pyridyl group and Boc protection limits its utility in peptide coupling or metal-organic frameworks (MOFs), where pyridyl coordination is critical.
C. (E)-2-[5-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole (L3, )
- Structure : Combines pyridyl and benzimidazole moieties. The diazenyl group introduces redox activity, as seen in its synthesis using TBAB and NaOH .
Functional Group Analysis
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, a Boc group is introduced to an amino-substituted heterocycle using Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, the synthesis of N-Boc-protected pyrazole derivatives proceeds in 83% yield under mild conditions (room temperature, 12–24 hours). Applied to 5-amino-1-(2-pyridyl)imidazole, this method would involve:
The reaction is typically monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm complete conversion.
Challenges and Considerations
-
Regioselectivity : Ensuring exclusive protection of the 5-amino group requires careful control of reaction stoichiometry and temperature.
-
Intermediate Stability : The 5-aminoimidazole precursor may exhibit sensitivity to oxidation or moisture, necessitating anhydrous conditions.
Cyclization Strategies with Pre-installed Boc Groups
An alternative approach involves constructing the imidazole ring with the Boc group already incorporated into the starting materials. This method avoids handling unstable amino intermediates and is exemplified by cyclization reactions reported in pyrroloimidazole syntheses.
Example Protocol from Pyrroloimidazole Literature
In a study on pyrrolo[1,2- a]imidazoles, ketones bearing Boc-protected amino groups underwent intramolecular cyclization in acetonitrile (MeCN) at room temperature using (Boc)O (Scheme 16). Adapted for this compound, a similar strategy might involve:
Key Advantages
-
Reduced Steps : Integrates ring formation and protection into a single step.
Analytical Characterization
The successful synthesis of this compound is confirmed through spectroscopic and chromatographic methods:
| Technique | Key Data |
|---|---|
| NMR | Peaks for pyridyl protons (δ 8.5–7.5 ppm), Boc methyl groups (δ 1.4 ppm). |
| HPLC | Purity ≥95% (reported by suppliers). |
| Mass Spectrometry | Molecular ion peak at m/z 260.29 (M+H). |
Comparative Analysis of Synthetic Routes
The choice of method depends on substrate availability, scalability, and desired purity:
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Direct Boc Protection | High (~83%) | Low | High |
| Cyclization | Moderate | Moderate | Moderate |
| Suzuki Coupling | Variable | High | Low |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-(Boc-amino)-1-(2-pyridyl)imidazole be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by systematically varying solvents (e.g., ethanol, acetonitrile), temperature, and catalyst loading. For example, demonstrates that polar aprotic solvents like acetonitrile enhance sulfoxide formation in analogous imidazole derivatives, which may stabilize intermediates during Boc deprotection . Monitor reaction progress via HPLC (as in ) to identify bottlenecks, such as incomplete Boc-group removal or side reactions with the pyridyl moiety. Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the product while minimizing impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of , , and ESI-MS for structural confirmation. The pyridyl proton signals typically appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while the Boc group’s tert-butyl protons resonate as a singlet near δ 1.3 ppm . ESI-MS can confirm molecular weight, with fragmentation patterns distinguishing Boc-protected amines from deprotected analogs (e.g., m/z [M+H]+ ~320–350 Da) . FTIR can validate carbonyl stretching (Boc C=O at ~1680–1700 cm) and imidazole ring vibrations .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). highlights that imidazole derivatives with Boc groups are prone to hydrolysis under acidic conditions (pH < 4), requiring neutral or slightly basic buffers for storage . Lyophilization or storage in anhydrous solvents (e.g., DMSO) is recommended for long-term stability.
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distributions and frontier molecular orbitals. For example, used SMILES-derived structures to predict electrophilic sites in similar imidazole-pyridyl hybrids . Molecular docking studies (e.g., AutoDock Vina) can assess interactions with biological targets, such as kinases or GPCRs, by aligning the pyridyl nitrogen and imidazole ring with active-site residues .
Q. How can contradictory data on the catalytic activity of this compound in asymmetric synthesis be resolved?
- Methodological Answer : Apply Design of Experiments (DoE) to identify confounding variables. For instance, ’s flow-chemistry approach used factorial designs to optimize reaction parameters (temperature, residence time, reagent stoichiometry) for diazomethane synthesis, a strategy adaptable to imidazole catalysis . Validate reproducibility by replicating experiments across multiple batches and using statistical tools (e.g., ANOVA) to assess significance of observed discrepancies.
Q. What strategies enable the design of this compound derivatives with enhanced fluorescence or bioactivity?
- Methodological Answer : Introduce substituents at the imidazole C-4 position or modify the pyridyl ring with electron-withdrawing groups (e.g., fluorine) to tune electronic properties. synthesized benzimidazole-chromene hybrids via Suzuki coupling, a method applicable to pyridyl-imidazole systems . Screen derivatives using fluorescence spectroscopy (λ ~350 nm for imidazole fluorophores) and assess bioactivity via in vitro assays (e.g., enzyme inhibition IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
